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Compound of Interest

Compound Name: 2-chloro-N-phenylaniline

Cat. No.: B072502

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical guide on the structural elucidation of 2-
chloro-N-phenylaniline (CAS No: 1205-40-9). It details the core analytical techniques,
presents quantitative data in a structured format, and outlines the experimental protocols
necessary for definitive characterization. This guide is intended to serve as a comprehensive
resource for professionals engaged in chemical research, synthesis, and drug development.

Introduction

2-chloro-N-phenylaniline, also known as 2-chlorodiphenylamine, is an aromatic amine
derivative. Its structure, consisting of a phenyl group and a 2-chlorophenyl group linked by an
amine bridge, makes it a valuable intermediate in the synthesis of various organic compounds,
including pharmaceuticals and dyes. Accurate structural elucidation is a critical first step in any
research or development pipeline to confirm identity, purity, and conformation, which are
essential for understanding its chemical behavior and biological activity.

This guide outlines the primary analytical methods employed for the structural characterization
of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry
(MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Molecular Structure and Properties
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The fundamental structure of 2-chloro-N-phenylaniline is key to interpreting the analytical
data.

IUPAC Name: 2-chloro-N-phenylaniline[1]

Molecular Formula: C12H10CIN[1]

Molecular Weight: 203.67 g/mol [1]

SMILES: C1=CC=C(C=C1)NC2=CC=CC=C2CI[1]

dot graph "Molecular_Structure” { layout=neato; node [shape=plaintext, fontname="Arial",
fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms with positions N1 [label="N", pos="0,0.2!", color="#4285F4"]; H1
[label="H", pos="0,-0.4!"];

// Phenyl Ring 1 (left) C1 [label="C", pos="-1.2,0.8!"]; C2 [label="C", pos="-1.8,1.8!"]; C3
[label="C", pos="-2.9,1.8!"]; C4 [label="C", pos="-3.5,0.8!"]; C5 [label="C", pos="-2.9,-0.2!"]; C6
[label="C", pos="-1.8,-0.2!"];

// Phenyl Ring 2 (right, with CI) C7 [label="C", pos="1.2,0.8!"]; C8 [label="C", pos="1.8,1.8!"];
C9 [label="C", pos="2.9,1.8!"]; C10 [label="C", pos="3.5,0.8!"]; C11 [label="C", pos="2.9,-0.2!"];
C12 [label="C", pos="1.8,-0.2!"]; CI1 [label="CI", pos="1.2,-1.2!", color="#34A853"];

I/ Define edges (bonds) N1 -- H1; N1 -- C1; N1 -- C7;

// Phenyl Ring 1 bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5
[len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Phenyl Ring 2 bonds C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11
[len=1.5]; C11 -- C12 [len=1.5]; C12 -- C7 [len=1.5]; C12 -- CI1; } caption: "Molecular structure
of 2-chloro-N-phenylaniline."

Spectroscopic and Analytical Data

A combination of spectroscopic techniques is required for unambiguous structural confirmation.
The workflow typically involves subjecting a purified sample to NMR, MS, and IR analysis.
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: *H and 3C NMR Data for 2-chloro-N-phenylaniline

_ Chemical Shifts ()
Technique Solvent Reference

in ppm
7.35 - 7.25 (m, 4H),
7.14 (d, J = 8.3 Hz,
2H), 7.09 (t, J = 8.2
1H NMR CDCIs Hz, 1H), 7.02 (t, J = [2]
7.3 Hz, 1H), 6.78
(dd, 3 =10.9, 4.3
Hz, 1H)

| 3C NMR | CDCls | 141.4, 140.2, 129.6, 129.3, 127.3, 122.5, 121.4, 120.2, 120.1, 115.5 |[2] |

Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and can provide structural
information through fragmentation patterns.

Table 2: Mass Spectrometry Data for 2-chloro-N-phenylaniline

lonization Method Observed lon (m/z) Interpretation Reference

ESI (Electrospray
L 204 [M+H]* [2]
lonization)

| EI (Electron lonization) | 203 | [M]* (Molecular lon) [[3] |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the presence of specific functional groups.

Table 3: Key IR Absorption Bands for 2-chloro-N-phenylaniline
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Wavenumber (cm~1)  Vibration Type Functional Group Reference
~3200-3400 N-H Stretch Secondary Amine [3]
~1490 C=C Stretch Aromatic Ring [4]

| ~550-850 | C—Cl Stretch | Aryl Halide |[3] |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and reliable data.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of purified 2-chloro-N-phenylaniline
in ~0.7 mL of deuterated chloroform (CDClIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
= 0.00 ppm).

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz (or higher) spectrometer.[2]

* 1H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay
of 1-2 seconds, and acquisition of 16-32 scans.

e 13C NMR Parameters: Use proton decoupling. Acquire several thousand scans to achieve an
adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data (Free Induction Decay) using appropriate software
by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Protocol (ESI)

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

 Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)
source.[2]
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Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump at a low flow rate (e.g., 5-10 pL/min).

MS Parameters: Operate the mass spectrometer in positive ion mode to detect the
protonated molecule [M+H]*. Set the capillary voltage, cone voltage, and desolvation gas
temperature and flow to optimal values for the compound.

Data Acquisition: Acquire spectra over a mass range that includes the expected molecular
ion (e.g., m/z 100-400).

Infrared (IR) Spectroscopy Protocol

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method
by placing a small amount of the powder directly onto the ATR crystal. Alternatively, prepare
a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the
mixture into a thin, transparent disk.

Background Spectrum: Record a background spectrum of the empty sample compartment
(for ATR) or a pure KBr pellet.

Sample Spectrum: Record the spectrum of the sample. The instrument software will
automatically subtract the background.

Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm~*. Co-add 16-32
scans to improve the signal-to-noise ratio.

Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule.[3]

X-ray Crystallography Protocol

While specific crystallographic data for 2-chloro-N-phenylaniline is not readily available in

public databases, the following general protocol is standard for small organic molecules.

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is
often the most challenging step and may involve slow evaporation from various solvents,
vapor diffusion, or cooling of a saturated solution.[5]
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» Crystal Mounting: Select a high-quality single crystal (typically <0.5 mm in size) and mount it
on a goniometer head.[6]

» Data Collection: Mount the crystal on a single-crystal X-ray diffractometer.[7] Data is
collected by rotating the crystal in a beam of monochromatic X-rays and recording the
diffraction patterns on a detector.[6]

 Structure Solution and Refinement: Process the diffraction data to determine the unit cell
dimensions and space group.[8] The crystal structure is then solved using direct methods or
Patterson methods, followed by refinement to yield the precise atomic coordinates, bond
lengths, and bond angles.[6]

Common Synthetic Pathway

Understanding the synthesis of 2-chloro-N-phenylaniline provides context for potential
impurities and the starting materials used. The Buchwald-Hartwig amination is a modern and
efficient method for its synthesis.[3][9]

Reactants Reaction Conditions
. Palladium Catalyst Ligand Base Solvent
@ 1-Chloro-2-iodobenzene (e.g., Pda(dba)s) (e, XPhos) (e, KsPOa) (e.g., Toluene)

Buchwald-Hartwig
Amination

2-chloro-N-phenylaniline

Click to download full resolution via product page

Conclusion
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The structural elucidation of 2-chloro-N-phenylaniline is definitively achieved through a
synergistic application of modern analytical techniques. NMR spectroscopy maps the proton
and carbon environments, mass spectrometry confirms the molecular weight, and IR
spectroscopy identifies key functional groups. For absolute structural proof, particularly of the
solid-state conformation, single-crystal X-ray crystallography is the gold standard. The
protocols and data presented in this guide provide a robust framework for the comprehensive
characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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